molecular formula C8H7BrFNO2 B14788442 3-Amino-2-bromo-6-fluoro-5-methylbenzoic acid

3-Amino-2-bromo-6-fluoro-5-methylbenzoic acid

Katalognummer: B14788442
Molekulargewicht: 248.05 g/mol
InChI-Schlüssel: FCRGOBLRDLUWPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-2-bromo-6-fluoro-5-methylbenzoic acid is an organic compound with the molecular formula C8H7BrFNO2 This compound is a derivative of benzoic acid, featuring amino, bromo, fluoro, and methyl substituents on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-bromo-6-fluoro-5-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 3-Amino-6-fluoro-5-methylbenzoic acid, followed by purification processes to isolate the desired product. The reaction conditions often involve the use of bromine or brominating agents in the presence of catalysts or under specific temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The process may also include steps for the recovery and recycling of reagents to minimize waste and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-2-bromo-6-fluoro-5-methylbenzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like hydroxide ions or amines, often in the presence of a base.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

3-Amino-2-bromo-6-fluoro-5-methylbenzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism by which 3-Amino-2-bromo-6-fluoro-5-methylbenzoic acid exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact mechanism can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of amino, bromo, fluoro, and methyl groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industry .

Eigenschaften

Molekularformel

C8H7BrFNO2

Molekulargewicht

248.05 g/mol

IUPAC-Name

3-amino-2-bromo-6-fluoro-5-methylbenzoic acid

InChI

InChI=1S/C8H7BrFNO2/c1-3-2-4(11)6(9)5(7(3)10)8(12)13/h2H,11H2,1H3,(H,12,13)

InChI-Schlüssel

FCRGOBLRDLUWPE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1F)C(=O)O)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.